molecular formula C8H10N4S2 B13760524 N,N'-di(thiazol-2-yl)ethane-1,1-diamine CAS No. 77655-25-5

N,N'-di(thiazol-2-yl)ethane-1,1-diamine

Cat. No.: B13760524
CAS No.: 77655-25-5
M. Wt: 226.3 g/mol
InChI Key: DBARANPRQPBDBY-UHFFFAOYSA-N
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Description

N,N’-di(thiazol-2-yl)ethane-1,1-diamine is a compound that features two thiazole rings attached to an ethane-1,1-diamine backbone Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(thiazol-2-yl)ethane-1,1-diamine typically involves the reaction of thiazole derivatives with ethane-1,1-diamine under controlled conditions. One common method involves the use of thiazole-2-carboxaldehyde, which reacts with ethane-1,1-diamine in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of N,N’-di(thiazol-2-yl)ethane-1,1-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and rigorous quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(thiazol-2-yl)ethane-1,1-diamine can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N,N’-di(thiazol-2-yl)ethane-1,1-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N,N’-di(thiazol-2-yl)ethane-1,1-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, which can modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylethane-1,2-diamine: A related compound with ethane-1,2-diamine backbone but different substituents.

    N,N’-Bis(2,4-dimethylphenyl)ethane-1,2-diamine: Another diamine with aromatic substituents.

    N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Contains thiadiazole rings instead of thiazole.

Uniqueness

N,N’-di(thiazol-2-yl)ethane-1,1-diamine is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. The thiazole rings contribute to the compound’s aromaticity, stability, and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

77655-25-5

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

1-N,1-N'-bis(1,3-thiazol-2-yl)ethane-1,1-diamine

InChI

InChI=1S/C8H10N4S2/c1-6(11-7-9-2-4-13-7)12-8-10-3-5-14-8/h2-6H,1H3,(H,9,11)(H,10,12)

InChI Key

DBARANPRQPBDBY-UHFFFAOYSA-N

Canonical SMILES

CC(NC1=NC=CS1)NC2=NC=CS2

Origin of Product

United States

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